

Application Notes & Protocols: Long-Term Stability of ACAT-IN-4 Hydrochloride Solutions

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Compound of Interest

Compound Name: ACAT-IN-4 hydrochloride

Cat. No.: B12420071

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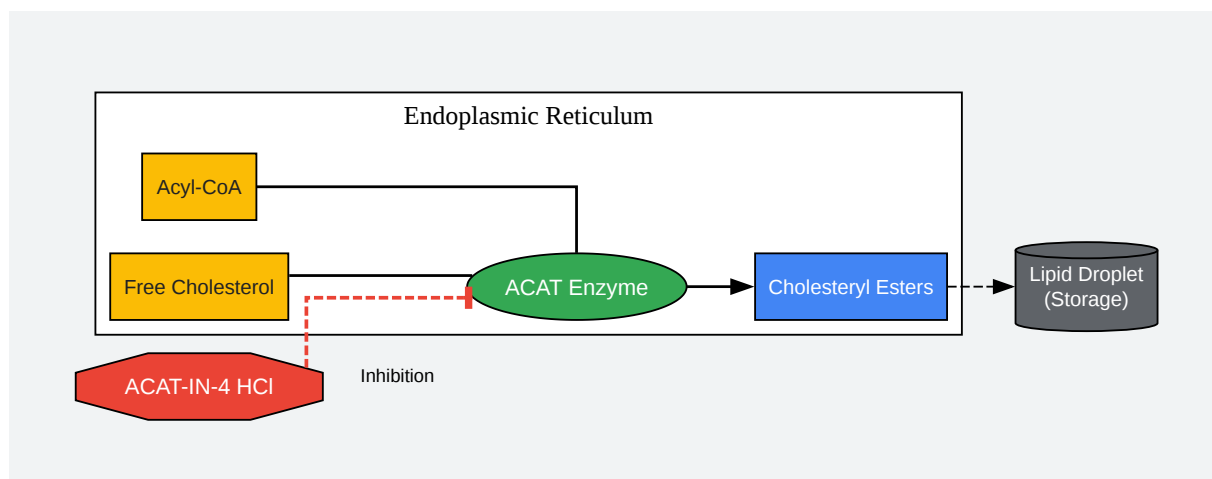
Audience: Researchers, scientists, and drug development professionals.

Introduction: ACAT-IN-4 is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a critical enzyme in cellular cholesterol metabolism.[1] The hydrochloride salt form of small molecules is often utilized to improve solubility and stability. Understanding the long-term stability of **ACAT-IN-4 hydrochloride** solutions is paramount for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage conditions and shelf-life for potential therapeutic applications.[2]

These application notes provide a comprehensive overview of the stability profile of **ACAT-IN-4 hydrochloride** in solution, detailing critical storage parameters, analytical methods for assessment, and standardized protocols for in-house stability studies. The information is based on established principles of small molecule stability testing, guided by International Council for Harmonisation (ICH) guidelines.[2][3][4]

ACAT Signaling Pathway and Inhibition

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an integral membrane protein located in the endoplasmic reticulum.[5][6] It plays a key role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol with long-chain fatty acids, forming cholesteryl esters.[1][7] This process prevents the toxic accumulation of free cholesterol and facilitates its storage in cytoplasmic lipid droplets.[6] ACAT-IN-4 acts by inhibiting this enzymatic activity, thereby modulating cellular cholesterol levels.



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Figure 1. Mechanism of **ACAT-IN-4 Hydrochloride** inhibition on the cholesterol esterification pathway.

Stability Data Summary

The stability of **ACAT-IN-4 hydrochloride** in solution is influenced by solvent, temperature, and light exposure. The following tables summarize representative stability data based on typical long-term studies. The primary analytical method used for quantification is High-Performance Liquid Chromatography (HPLC), which separates the active pharmaceutical ingredient (API) from its degradation products.[8][9]

Note: The data presented below is illustrative. Users should perform their own stability studies for specific solvents and concentrations.

Table 1: Stability of ACAT-IN-4 HCl in DMSO (10 mM Stock Solution)

Storage Condition	Time Point	Purity (%) by HPLC	Appearance
-80°C	0 Months	99.8	Clear, colorless
6 Months	99.7	Clear, colorless	
12 Months	99.6	Clear, colorless	
24 Months	99.5	Clear, colorless	
-20°C	0 Months	99.8	Clear, colorless
6 Months	99.5	Clear, colorless	
12 Months	99.1	Clear, colorless	
24 Months	98.5	Clear, colorless	
4°C	0 Months	99.8	Clear, colorless
1 Month	98.2	Clear, colorless	
3 Months	96.5	Faint yellow tint	
6 Months	93.1	Faint yellow tint	
25°C (Dark)	0 Months	99.8	Clear, colorless
1 Week	97.4	Clear, colorless	
1 Month	91.0	Yellow solution	
3 Months	82.3	Yellow solution	
25°C (Light)	0 Months	99.8	Clear, colorless
1 Week	92.5	Faint yellow tint	
1 Month	81.3	Yellow solution	
3 Months	68.7	Yellow/Brown soln.	

Table 2: Freeze-Thaw Cycle Stability (10 mM in DMSO)

Number of Cycles	Purity (%) by HPLC	Observations
0 (Initial)	99.8	No change
1	99.7	No change
3	99.6	No change
5	99.2	Slight decrease

Key Findings:

- **Optimal Storage:** For long-term stability (>12 months), **ACAT-IN-4 hydrochloride** solutions in DMSO should be aliquoted and stored at -80°C.
- **Short-Term Storage:** Storage at -20°C is suitable for shorter periods (up to 6-12 months).
- **Refrigerated Storage:** Significant degradation is observed at 4°C after one month. This condition is not recommended for storage.
- **Room Temperature:** The compound degrades rapidly at room temperature (25°C), with accelerated degradation upon exposure to light.^[10] Solutions should be protected from light and kept on ice during experimental use.
- **Freeze-Thaw:** The compound is relatively stable to a limited number of freeze-thaw cycles, but repeated cycling should be avoided by preparing single-use aliquots.

Experimental Protocols

A comprehensive stability study should be designed based on ICH guidelines.^{[10][11]} This involves exposing the drug substance to various environmental factors and monitoring its physical and chemical attributes over time.^[2]

Protocol 1: Preparation of ACAT-IN-4 HCl Stock Solution

Objective: To prepare a standardized stock solution for stability testing and experimental use.

Materials:

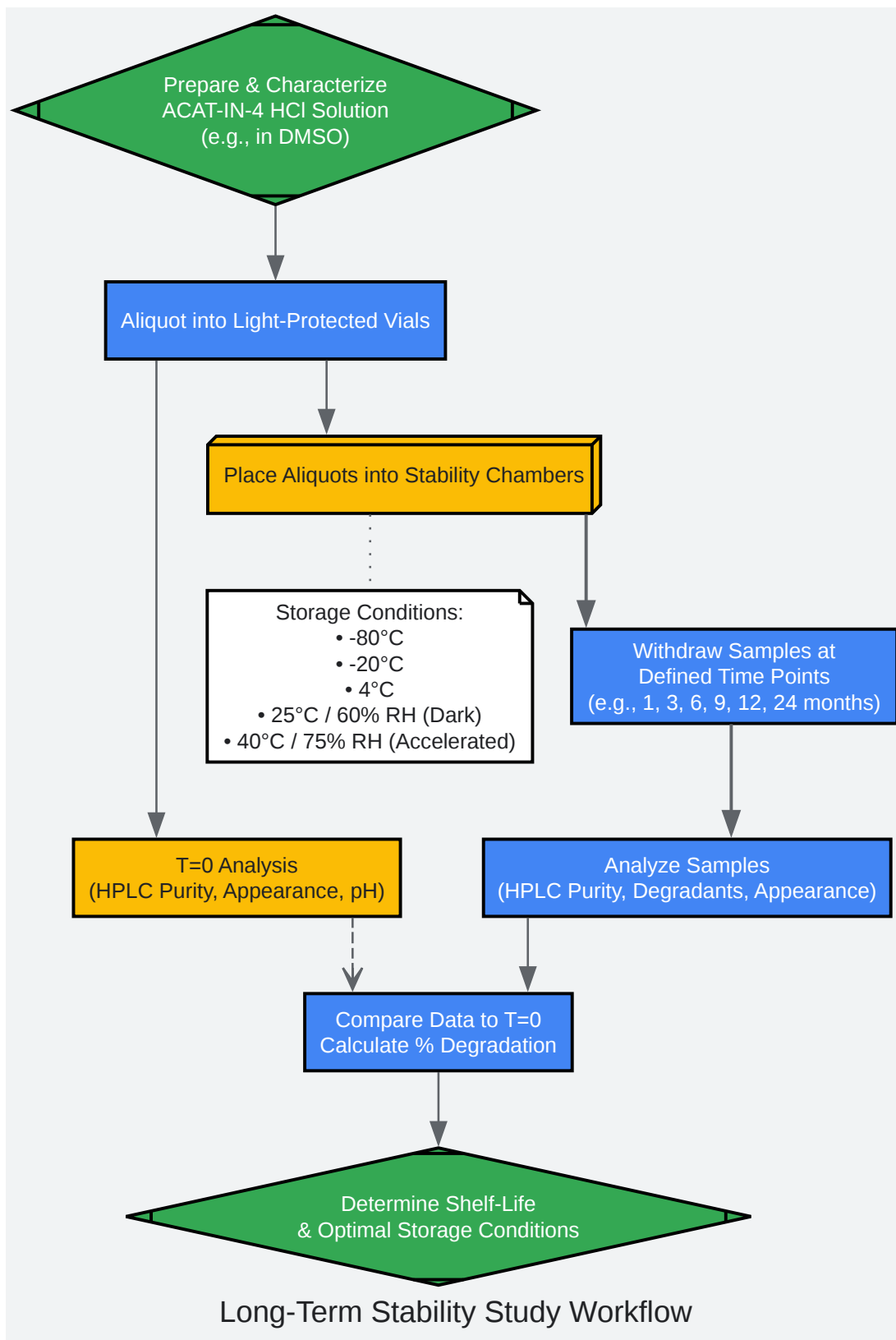
- **ACAT-IN-4 Hydrochloride** (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Volumetric flasks (Class A)
- Pipettes (calibrated)
- Vortex mixer
- Cryo-storage vials (amber or wrapped in foil)

Procedure:

- Equilibrate the ACAT-IN-4 HCl vial to room temperature before opening to prevent moisture condensation.
- Accurately weigh the required amount of ACAT-IN-4 HCl powder.
- Transfer the powder to a volumetric flask.
- Add approximately 80% of the final volume of DMSO.
- Vortex or sonicate gently until the solid is completely dissolved.
- Add DMSO to the final volume mark.
- Mix the solution thoroughly by inverting the flask multiple times.
- Aliquot the stock solution into single-use, light-protected vials.
- Label each vial clearly with the compound name, concentration, date, and solvent.
- Store immediately at the designated temperatures (-80°C, -20°C, etc.).

Protocol 2: Long-Term Stability Study Workflow

Objective: To assess the stability of the solution under various storage conditions over an extended period.



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Figure 2. A typical workflow for conducting a long-term stability study of a small molecule solution.

Procedure:

- **Batch Selection:** Prepare a single, large batch of ACAT-IN-4 HCl solution as per Protocol 1 to ensure consistency.
- **Initial Analysis (T=0):** Immediately after preparation, analyze a subset of aliquots to establish baseline data.^[8] Tests should include HPLC for purity, visual inspection for color and precipitation, and pH measurement if in an aqueous buffer.
- **Storage:** Place the remaining aliquots in controlled environmental chambers set to the desired storage conditions (e.g., -80°C, -20°C, 4°C, 25°C/60% RH, 40°C/75% RH for accelerated testing).^{[8][12]} Ensure samples designated for light testing are exposed according to ICH Q1B guidelines.^[4]
- **Testing Frequency:** Withdraw samples from each condition at predetermined time points. A typical schedule for long-term studies is 0, 3, 6, 9, 12, 18, and 24 months.^{[8][13][14]} For accelerated studies, time points are often 0, 1, 3, and 6 months.^{[12][15]}
- **Sample Analysis:** At each time point, perform the same set of analyses as the T=0 samples. The analytical method must be "stability-indicating," meaning it can accurately separate the intact drug from any degradation products.^{[2][10]}
- **Data Evaluation:** Compare the results from each time point to the T=0 data. A significant change is often defined as a >5% loss in purity or a notable change in physical appearance.
- **Conclusion:** Based on the data, establish a recommended re-test period or shelf-life and define the optimal storage conditions.^[2]

Protocol 3: HPLC Method for Purity Assessment

Objective: To quantify the purity of ACAT-IN-4 HCl and detect degradation products.

Instrumentation:

- HPLC system with UV detector
- C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 μ m)
- Data acquisition and processing software

Reagents:

- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Sample Diluent: 50:50 Acetonitrile:Water

Chromatographic Conditions (Example):

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 μ L
- Gradient:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: 90% B
 - 18-18.1 min: 90% to 10% B
 - 18.1-22 min: 10% B (re-equilibration)

Procedure:

- **Sample Preparation:** Dilute the ACAT-IN-4 HCl stock solution to a suitable concentration (e.g., 0.1 mg/mL) using the sample diluent.
- **System Suitability:** Inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for consistent retention times and peak areas).
- **Analysis:** Inject the prepared stability samples.
- **Data Processing:** Integrate all peaks in the chromatogram. Calculate the purity of ACAT-IN-4 HCl by dividing its peak area by the total area of all peaks, expressed as a percentage (Area % method). Identify and quantify any new peaks, which represent potential degradation products.

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